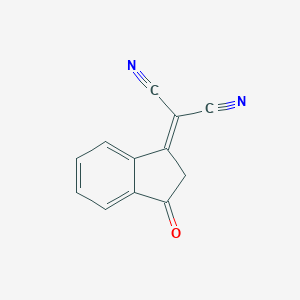

3-(Dicyanomethylidene)indan-1-one

説明

Historical Context and Emergence in Organic Synthesis

The synthesis of 3-(dicyanomethylidene)indan-1-one is primarily achieved through a classic carbon-carbon bond-forming reaction known as the Knoevenagel condensation. rsc.orgrug.nl This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, 1,3-indandione (B147059). While the Knoevenagel condensation dates back to the late 19th century, the specific application to create DCID and its derivatives gained significant traction with the burgeoning field of organic electronics. The parent indanone structure itself has been a subject of synthetic interest for over a century, with the first preparations appearing in the 1920s. calpaclab.com The initial interest in indanones and their derivatives was largely for their potential biological activities. nih.govnih.gov However, the strategic fusion of the indanone scaffold with the powerful electron-accepting dicyanomethylene group marked a pivotal evolution, shifting the focus towards materials science.

Significance as a Versatile Electron-Accepting Moiety in Organic Electronics

The defining characteristic of this compound is its strong electron-withdrawing nature. researchgate.netchemicalbook.com This property is crucial for its application as an electron-accepting moiety, or 'A' block, in donor-acceptor (D-A) type organic molecules. In the context of organic electronics, particularly organic solar cells (OSCs), this electron-accepting capability is fundamental to the process of charge separation and transport, which are essential for converting light into electricity. researchgate.netrsc.org

The emergence of non-fullerene acceptors (NFAs) has been a paradigm shift in the field of OSCs, and DCID has been at the forefront of this revolution. rsc.orgrsc.org For many years, fullerene derivatives were the dominant electron acceptors. However, their limitations, such as weak absorption in the visible and near-infrared regions of the solar spectrum and limited tunability of their electronic properties, spurred the search for alternatives. DCID-based NFAs offer significant advantages, including strong and broad absorption in the solar spectrum, easily tunable energy levels through chemical modification, and excellent morphological stability in thin films. rsc.org These attributes have led to a rapid increase in the power conversion efficiencies (PCE) of organic solar cells, with some devices now approaching efficiencies competitive with traditional silicon-based solar cells. researchgate.net

The versatility of the DCID unit allows for the creation of a vast library of NFA molecules. By attaching various electron-donating core structures to one or more DCID end-groups, researchers can fine-tune the optical and electronic properties of the resulting molecule to optimize its performance in a solar cell device. researchgate.netnih.gov This modular design approach has been instrumental in the rapid progress of NFA-based OSCs.

Overview of Core Research Domains and Interdisciplinary Relevance

The impact of this compound extends beyond organic photovoltaics, highlighting its interdisciplinary relevance. Its core research domains include:

Materials Science and Organic Electronics: This is the most prominent area of research for DCID. It serves as a critical building block for NFAs in organic solar cells. rsc.orgossila.com Furthermore, derivatives of DCID are being explored for use in other electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties and ability to form stable, ordered thin films. rsc.org

Dye Chemistry: The strong intramolecular charge transfer that occurs in donor-acceptor molecules containing the DCID moiety gives rise to intense and often vibrant colors. This has led to the development of novel butadiene dyes based on DCID, which exhibit interesting solvatochromic properties (their color changes depending on the polarity of the solvent). rug.nlrsc.org These dyes have potential applications in sensing and as colorimetric indicators.

Non-Linear Optics (NLO): Chromophores incorporating the DCID unit have been shown to possess significant second-order non-linear optical properties. rsc.orgossila.com NLO materials are of great interest for applications in telecommunications, optical computing, and frequency conversion of laser light. The strong electron-accepting nature of DCID enhances the molecular hyperpolarizability, a key parameter for NLO activity.

While the primary focus of DCID research has been in materials science, the broader family of indanone derivatives has been investigated for various biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govnih.govresearchgate.net Although specific studies on the biological applications of DCID itself are limited, the core indanone scaffold demonstrates a proven track record in medicinal chemistry, suggesting potential for future interdisciplinary explorations.

Detailed Research Findings

The development of non-fullerene acceptors based on the this compound (DCID) end-cap has led to significant advancements in the performance of organic solar cells. The table below summarizes the photovoltaic performance of several prominent DCID-based non-fullerene acceptors when blended with a polymer donor (PBDB-T) in an organic solar cell device.

| Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm2) | Fill Factor (FF) (%) |

| ITIC | ~8.6 | - | - | - |

| IT-M | - | - | - | - |

| IT-F | - | - | - | - |

| A401 | 7.54 | - | - | - |

| IDT-4 | >3.0 | 0.54 | - | - |

| Y-FIC-γe | 16.4 | - | - | - |

| LL3 | 16.82 | - | 26.97 | - |

Data sourced from multiple research publications. rug.nlresearchgate.netresearchgate.netresearchgate.netnih.gov Note: Photovoltaic parameters can vary depending on the specific device architecture and fabrication conditions.

The data clearly illustrates the impact of molecular engineering on the performance of DCID-based acceptors. For instance, the introduction of fluorine atoms in IT-F and the development of more complex structures like Y-FIC-γe and LL3 have led to substantial increases in power conversion efficiency. researchgate.netresearchgate.net A study on a four-armed NFA, A401, demonstrated a PCE of 7.54%, significantly higher than its two-armed counterpart, highlighting the potential of alternative molecular architectures. researchgate.net Another comparative study of A–D–A-type non-fullerene acceptors showed that the choice of the terminal electron-withdrawing group has a profound impact on the photovoltaic properties, with the DCID-containing acceptor (IDT-4) exhibiting the highest performance among the tested compounds. nih.gov

Structure

2D Structure

特性

IUPAC Name |

2-(3-oxoinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKZKOSAXYVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391144 | |

| Record name | 3-(Dicyanomethylidene)indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-74-6 | |

| Record name | 3-(Dicyanomethylidene)indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dicyanomethylidene)indan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Sophisticated Chemical Transformations

Established and Emerging Synthetic Routes for 3-(Dicyanomethylidene)indan-1-one

The synthesis of this compound and its derivatives is primarily achieved through well-established condensation reactions, with ongoing research focused on optimizing protocols and developing more efficient, environmentally friendly methods.

Knoevenagel Condensation: Optimized Protocols and Catalytic Systems

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound. rsc.orgrsc.orgbohrium.com This reaction involves the base-catalyzed condensation of a carbonyl compound, in this case, 1-indanone (B140024) or its derivatives, with a compound containing an active methylene (B1212753) group, such as malononitrile. nih.gov

The general reaction is typically carried out in a suitable solvent like ethanol, with a catalytic amount of a base. nih.gov Piperidine (B6355638) is a commonly used catalyst for this transformation. nih.gov The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product.

Recent advancements in green chemistry have spurred the development of more sustainable protocols for the Knoevenagel condensation. bohrium.com These include the use of recyclable catalysts like chitosan, solvent-free conditions, and aqueous media to minimize the environmental impact. bohrium.com For instance, a highly efficient procedure has been developed using Fe3O4@APTMS@Zr–Sb–Ni–Zn nanoparticles as a durable nanocatalyst for the condensation of aromatic aldehydes with malononitrile. bohrium.com Furthermore, amino-bifunctional metal-organic frameworks (MOFs) have been successfully employed as heterogeneous catalysts, demonstrating high conversion rates and reusability under mild conditions. nih.gov

| Catalyst System | Substrates | Reaction Conditions | Key Advantages |

| Piperidine/Ethanol | 1-Indanone, Malononitrile | Reflux | Traditional, well-established method. |

| Fe3O4@APTMS@Zr–Sb–Ni–Zn NPs | Aromatic Aldehydes, Malononitrile | Not specified | Durable, recyclable nanocatalyst. bohrium.com |

| Amino-bifunctional MOFs | Benzaldehyde, Malononitrile | Room temperature, Ethanol | High conversion, reusability, mild conditions. nih.gov |

| Chitosan | Not specified | Concentrated solar radiation | Sustainable, biopolymer-based catalyst. bohrium.com |

Utilization of Vilsmeier-Haack Reagent in Precursor Synthesis

While direct synthesis via Knoevenagel condensation is prevalent, the Vilsmeier-Haack reaction serves as a crucial tool for the synthesis of precursors to more complex indanone-based structures. This reaction typically involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is a mixture of a substituted amide (like dimethylformamide) and phosphorus oxychloride. While direct application to this compound synthesis is less common, it is instrumental in creating aldehyde-functionalized precursors that can then undergo subsequent Knoevenagel condensation.

One-Pot Synthesis Approaches for Conjugated Systems

One-pot synthesis strategies are highly desirable as they reduce the number of purification steps, save time, and minimize waste. In the context of this compound, one-pot procedures often involve a sequence of reactions to build complex conjugated systems. For example, a palladium-catalyzed Heck reaction can be followed by an ethylene (B1197577) glycol-promoted aldol-type annulation in a one-pot fashion to generate multisubstituted 1-indanones. liv.ac.uk Another approach involves a sequential Knoevenagel condensation/cyclization reaction. acs.org These methods are particularly valuable for constructing the core structures of non-fullerene acceptors.

Strategies for Derivatization and Molecular Functionalization

The true potential of this compound is realized through its incorporation into larger, functional molecules. Its strong electron-accepting nature makes it an ideal end-capping group in various optoelectronic materials.

Incorporation into Donor-Acceptor (D-A) Architectures

The development of donor-acceptor (D-A) systems is a fundamental strategy in the design of organic electronic materials. researchgate.net In these architectures, an electron-donating unit is covalently linked to an electron-accepting unit, often via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon photoexcitation, a critical process in organic photovoltaics and other optoelectronic devices.

This compound serves as a potent electron-accepting (A) moiety in these D-A structures. ossila.comrsc.org By varying the donor unit and the π-bridge, the electronic and optical properties of the resulting molecule can be finely tuned. For instance, novel donor-acceptor butadiene chromophores have been synthesized by the Knoevenagel condensation of diaryl-substituted enals with this compound. rsc.org

Synthesis of Non-Fullerene Acceptors (NFAs) from this compound as a Building Block

Perhaps the most significant application of this compound is in the construction of non-fullerene acceptors (NFAs). ossila.comrsc.org NFAs have emerged as a superior alternative to traditional fullerene-based acceptors in organic solar cells, leading to remarkable improvements in power conversion efficiencies.

The typical design of these NFAs involves an A-D-A or A-π-D-π-A architecture, where this compound or its derivatives act as the terminal electron-accepting end groups. researchgate.net The central core is an electron-donating unit, and a π-conjugated bridge connects the donor and acceptor moieties. A well-known example is ITIC, a highly efficient NFA derived from this compound. ossila.com

The synthesis of these NFAs often involves a final Knoevenagel condensation between a complex aldehyde-functionalized donor core and this compound. Modifying the end-capping group is a powerful strategy to modulate the properties of the entire NFA. For example, γ-ester-functionalized 1,1-dicyanomethylene-3-indanone end-capping groups have been synthesized and incorporated into NFAs, leading to high-performance, annealing-free organic solar cells. nih.gov

| NFA Type | Molecular Architecture | End-Capping Group | Key Features |

| ITIC | A-D-A | This compound | High-efficiency NFA. ossila.com |

| Y-series (e.g., Y-FIC-γe) | A-D-A | γ-ester-functionalized IC | High PCE, annealing-free OSCs. nih.gov |

| A401 | (AA)-π-D-π-(AA) | Four 1,1-dicyanomethylene-3-indanone (IC) groups | High electron-affinity. researchgate.net |

Formation of Chromophores with Specific Optical Properties

The electron-deficient nature of this compound, also known as 2HIC, makes it a valuable component in the construction of donor-acceptor (D-A) chromophores. rsc.orgossila.com These chromophores often exhibit unique photophysical properties, including significant second-order optical nonlinearities and solvatochromism, which is the change in color depending on the polarity of the solvent. ossila.comsmolecule.com

The synthesis of these chromophores is commonly achieved through Knoevenagel condensation. rsc.orgbgsu.edu In this reaction, this compound acts as the acceptor moiety and is reacted with various electron-donating aldehydes. rsc.org For instance, novel donor–acceptor butadiene chromophores have been synthesized by condensing different diaryl-substituted enals with this compound. rsc.org The resulting dyes display absorption spectra that are influenced by the solvent environment. rsc.org

The optical properties of these chromophores can be fine-tuned by modifying the electron-donating group. For example, incorporating a strong electron-donating (diarylamino)phenyl group can lead to materials with enhanced electro-optic activity. rsc.org Similarly, using a ferrocenyl group as the electron donor connected to the 3-dicyanomethylidene-1-indanone acceptor via a conjugated polyenic bridge results in chromophores with intense absorption bands in the visible region, attributed to π–π* and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

The push-pull nature of these chromophores, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system, is crucial for their optical properties. bgsu.edu In chromophores derived from this compound, the indanone moiety serves as the electron-poor "pull" part of the molecule. bgsu.edu This intramolecular charge transfer is responsible for the observed color and other optical phenomena. bgsu.edu

| Chromophore Structure | Donor Group | Absorption Maxima (λmax) | Key Optical Property | Reference |

|---|---|---|---|---|

| Butadiene-type | Diaryl-substituted enals | Solvent-dependent | Solvatochromism | rsc.org |

| Ferrocenyl-based | Ferrocene | Visible region (π–π* and MLCT) | Second-order nonlinear optics | researchgate.net |

| Calixpyrrole-based | Octamethylcalix nih.govpyrrole (OMCP) | 425-535 nm | Anion sensing, colorimetric changes | bgsu.edu |

| BAH-type | (Diarylamino)phenyl | Red-shifted compared to standards | Enhanced electro-optic activity | rsc.org |

Generation of Carboxyl-Functionalized Derivatives

The functionalization of the indanone framework with carboxylic acid groups opens pathways to new derivatives with potential applications as intermediates in organic synthesis. One notable example is the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid. mdpi.com This compound was prepared via a Perkin reaction involving 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate (B1235776) in the presence of acetic anhydride (B1165640) and triethylamine. mdpi.com The subsequent hydrolysis of the intermediate under acidic conditions yielded the final carboxyl-functionalized product. mdpi.com

Another general route to indanone carboxylic acids involves the cyclization of phenyl succinic acid using polyphosphoric acid (PPA) to form 3-oxo-indan-1-carboxylic acid. researchgate.net This intermediate can then be further modified. While this specific example does not start from this compound, it illustrates a fundamental strategy for introducing a carboxyl group onto the indanone core structure, which could potentially be adapted.

The synthesis of these derivatives is significant as carboxylic acid groups can serve as anchoring points for further chemical modifications or for attachment to surfaces and other molecules, for example, in the creation of sensitizing dyes for solar cells. nih.gov

| Target Compound | Starting Materials | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | 2-(3-Oxoisobenzofuran-1(3H)-ylidene)malononitrile, tert-butyl acetoacetate | Acetic anhydride, triethylamine, HCl | Perkin reaction followed by hydrolysis | mdpi.com |

| 3-Oxo-indan-1-carboxylic acid | Phenyl succinic acid | Polyphosphoric acid (PPA) | Intramolecular cyclization | researchgate.net |

Investigations into Reaction Mechanisms and Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and designing novel molecules. The Knoevenagel condensation used to form the compound and its subsequent reactions, such as nucleophilic additions and cyclizations, have been subjects of detailed study.

Detailed Mechanistic Studies of Knoevenagel Condensations Involving Indanone Derivatives

The Knoevenagel condensation is a cornerstone reaction in the synthesis of this compound and its derivatives. numberanalytics.commdpi.com The reaction involves the condensation of an active methylene compound, such as malononitrile, with a carbonyl compound, in this case, a derivative of 1,3-indandione (B147059). numberanalytics.commdpi.com The synthesis of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (a synonym for the title compound) is achieved by reacting 1,3-indandione with malononitrile. mdpi.com

The mechanism of the Knoevenagel condensation generally proceeds through several key steps:

Deprotonation: A base, often a weak amine like piperidine or pyridine, deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate). numberanalytics.comnumberanalytics.comyoutube.com

Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone derivative. numberanalytics.comyoutube.com This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

Protonation and Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct. This adduct then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. numberanalytics.comnumberanalytics.com

Catalysts play a critical role. While basic catalysts are common, Lewis acids (e.g., TiCl₄) in combination with an amine can also promote the reaction. nih.govacs.org Mechanistic studies, including in situ investigations using techniques like X-ray diffraction and Raman spectroscopy for similar systems, have provided time-resolved information, showing that the reaction can proceed rapidly and quantitatively, sometimes even under solvent-free mechanochemical conditions. nih.govbeilstein-journals.org DFT calculations have also been employed to examine the cyclization steps that can follow a Knoevenagel condensation, providing insight into the reaction pathways and the stability of intermediates. nih.gov

Analysis of Nucleophilic Addition and Cyclization Reactions with this compound

The electron-deficient double bond in this compound is susceptible to nucleophilic attack. mdpi.comdalalinstitute.com This reactivity can lead to addition or subsequent cyclization reactions, sometimes as unexpected side reactions during synthesis.

In the synthesis of push-pull dyes derived from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, an unexpected nucleophilic addition of a secondary amine (like piperidine, often used as a catalyst for Knoevenagel condensations) onto one of the cyano groups has been observed. mdpi.comnih.gov This is followed by a cyclization reaction. The proposed mechanism involves the nucleophilic amine attacking a nitrile carbon, leading to an intermediate that cyclizes onto the indanone ring system. This process results in the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives instead of the intended push-pull dye. mdpi.comnih.gov This reactivity highlights the importance of choosing a non-nucleophilic base, such as diisopropylethylamine (DIPEA), when performing Knoevenagel reactions with these substrates to avoid undesired cyclizations. mdpi.comnih.gov

The general principle of nucleophilic addition to a carbon-carbon multiple bond involves the attack of a nucleophile on the electrophilic carbon, breaking the π-bond. dalalinstitute.com In the case of this compound, the strong electron-withdrawing effect of the two cyano groups and the carbonyl group makes the exocyclic double bond highly electrophilic and thus prone to such reactions. This inherent reactivity can be harnessed for further synthetic transformations but must also be carefully managed to prevent unwanted side products.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy for Charge Transfer Analysis

The electronic properties of 3-(Dicyanomethylidene)indan-1-one are dominated by the strong intramolecular charge transfer (ICT) character arising from the electron-donating indanone framework and the electron-withdrawing dicyanomethylene group.

While primarily known for its electron-accepting properties, the photoluminescence of this compound and its derivatives is an area of growing interest. The emission properties, such as the fluorescence quantum yield and lifetime, are highly sensitive to the molecular environment and can provide further information about the excited state dynamics and non-radiative decay pathways. Detailed photoluminescence studies on the parent compound are not extensively reported, however, related chromophores incorporating the dicyanomethylene-indan-1-one moiety are being explored for applications in bio-imaging and as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the indanone ring system and the methylene (B1212753) protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring. The two methylene protons at the C2 position would likely appear as a singlet, although they could potentially be diastereotopic depending on the molecular conformation in solution.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Methylene Protons (C2) | ~3.0 - 3.5 | Singlet |

Note: The expected chemical shifts are estimations and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Key signals would include those for the carbonyl carbon of the indanone, the carbons of the dicyanomethylene group (including the two nitrile carbons), and the various aromatic and aliphatic carbons of the indanone core. The chemical shift of the carbonyl carbon is typically in the downfield region, while the nitrile carbons also have characteristic chemical shifts.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons | 120 - 150 |

| Cyano (C≡N) | 110 - 120 |

| Methylene (C2) | ~30 - 40 |

| Olefinic Carbons | 150 - 170 |

| Quaternary Carbon (C3) | 80 - 90 |

Note: The expected chemical shifts are estimations and can vary based on the solvent and experimental conditions.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction for Definitive Molecular Geometries

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules. For derivatives and chromophores containing the this compound moiety, this method has been employed to confirm their molecular structures with high precision. rsc.orgrsc.org

Studies on butadiene dyes synthesized through the Knoevenagel condensation of various diaryl-substituted enals with this compound have utilized single-crystal X-ray diffraction to verify the resulting molecular geometries. rsc.orgrsc.org For instance, the analysis of a related 1,3-bis(dicyanomethylidene)indane derivative provided precise bond distances within the butadiene chain, recorded as 1.359(2) Å (C(1)–C(16)), 1.430(2) Å (C(16)–C(17)), and 1.360(2) Å (C(17)–C(18)). rsc.org

While specific crystallographic data for the parent this compound molecule is not detailed in the provided results, the application of this technique to its derivatives underscores its importance in confirming structural integrity and providing precise geometric parameters. The molecular formula of this compound is C₁₂H₆N₂O. chemicalbook.comossila.comnih.gov

Table 1: General Information for this compound

| Property | Value | Source(s) |

| CAS Number | 1080-74-6 | chemicalbook.comossila.com |

| Molecular Formula | C₁₂H₆N₂O | chemicalbook.comossila.comnih.gov |

| Molecular Weight | 194.19 g/mol | chemicalbook.comossila.com |

| Appearance | White to Brown powder to crystal | tcichemicals.comchemicalbook.com |

| Melting Point | 228 °C | ossila.comchemicalbook.com |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π···π stacking)

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by various intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions are crucial in determining the bulk properties of organic materials.

In derivatives of 1,3-indandione (B147059) and 1,3-dicyanomethyleneindan, X-ray structure investigations have been pivotal in understanding their molecular packing and the nature of intermolecular forces. researchgate.net Non-covalent π-π stacking interactions, in particular, play a significant role in the stability of the structures of peptides and proteins and are influential in the binding of ligands within protein and enzyme binding sites. vub.be

Research into the stacking interactions of aromatic heterocycles, which are relevant to the indan-1-one core, has shown that even minor structural modifications can significantly influence these interactions. vub.benih.gov Computational studies, often using Density Functional Theory (DFT), are employed to investigate the stability of stacking arrangements, such as those observed in derivatives of 3-methylindole, which serves as a proxy for understanding tryptophan stacking. vub.benih.gov These studies help in designing molecules with optimized solid-state properties for various applications.

Vibrational Spectroscopy for Bonding and Functional Group Characterization

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding environment and functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. d-nb.info The resulting spectrum acts as a molecular fingerprint.

For this compound and its derivatives, FTIR spectroscopy is used to identify key functional groups. The 13C{1H} NMR spectra of related butadiene dyes show characteristic singlet resonances for the C=O and C≡N carbons in the ranges of δC 189.1–191.8 and 112.6–118.0 ppm, respectively, which would correspond to strong absorption bands in the IR spectrum. rsc.org Specifically, the carbonyl (C=O) and nitrile (C≡N) groups of the indanone moiety would exhibit characteristic vibrational frequencies. ruixibiotech.com The analysis of the FTIR spectra of various ink samples has demonstrated the ability of this technique to identify basic colorants like triarylmethane dyes, showcasing its utility in complex mixtures. ekb.eg

Table 2: Key Functional Groups and Expected Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2260 - 2200 |

| C=O (Ketone) | Stretching | 1780 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Note: The expected wavenumber ranges are general and can be influenced by the specific molecular environment.

Raman Spectroscopy (e.g., Resonance Raman)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Resonance Raman spectroscopy, an enhancement of the technique, is utilized when the incident laser frequency is close to an electronic absorption band of a molecule, significantly amplifying the intensity of certain Raman bands. aps.org

This technique is valuable for studying the vibrational modes of chromophoric systems like those derived from this compound. ossila.com For instance, Resonance Raman studies on thin films of 3,4,9,10-perylene-tetracarboxylic-dianhydride (PTCDA) have been used to interpret vibrational modes and relate them to the molecule's electronic transitions. aps.org Similarly, Raman spectroscopy has been instrumental in assigning vibrational normal modes in indole (B1671886) and its derivatives, which share structural similarities with the indan (B1671822) core of the title compound. researchgate.net The proper assignment of Raman bands is crucial for understanding the structure and electronic properties of these molecules. researchgate.net

Electronic Structure and Intramolecular Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net

The HOMO energy level indicates a molecule's capacity to donate electrons and its susceptibility to electrophilic attack. researchgate.net For molecules designed as electron acceptors, a lower HOMO energy level is generally desirable as it signifies greater stability and resistance to oxidation. In donor-acceptor systems, the relative energy of the donor's HOMO and the acceptor's LUMO governs the efficiency of charge transfer.

The LUMO energy level relates to a molecule's ability to accept electrons and its predisposition to nucleophilic attack. researchgate.net For an electron acceptor like 3-(Dicyanomethylidene)indan-1-one, a low-lying LUMO is a defining feature. This low energy level facilitates the acceptance of electrons from a donor material, a crucial step in the operation of organic photovoltaic devices.

The spatial distribution, or topology, of the frontier orbitals determines how a molecule interacts with others. In this compound, the HOMO is expected to be primarily located on the more electron-rich indanone fused ring system, while the LUMO is heavily localized on the electron-deficient dicyanomethylidene (=C(CN)₂) group. This spatial separation of the HOMO and LUMO within the same molecule is a hallmark of donor-acceptor type structures.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the orbital from which a molecule is most likely to donate electrons. youtube.comyoutube.com | A relatively low HOMO energy contributes to the molecule's stability and function as an acceptor. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which a molecule is most likely to accept electrons. youtube.comyoutube.com | A low LUMO energy level is the key to its strong electron-accepting capability. |

| Energy Gap (E_gap) | The energy difference between the HOMO and LUMO levels. irjweb.com | A smaller gap generally indicates higher reactivity. The relative gap with a donor molecule dictates charge transfer efficiency. |

| Orbital Topology | The spatial distribution of the HOMO and LUMO within the molecule. | The HOMO is localized on the indanone ring and the LUMO on the dicyanomethylidene group, enabling intramolecular charge transfer. |

Intramolecular Charge Transfer (ICT) Characteristics in D-A Systems

When this compound is incorporated into a larger molecule with an electron-donating (D) unit, the resulting system is classified as a D-A molecule. In such systems, the absorption of light can trigger a phenomenon known as Intramolecular Charge Transfer (ICT). acs.org During ICT, an electron is excited from the HOMO, which is predominantly located on the donor moiety, to the LUMO, which is primarily on the acceptor moiety (in this case, the indanone-based unit). nih.gov

This photoinduced charge separation is a fundamental process in many organic electronic and photonic applications. acs.org The efficiency of ICT is heavily dependent on the electronic coupling between the donor and acceptor units and their relative energy levels. The design of D-A systems often aims to minimize the energy gap between the donor's HOMO and the acceptor's LUMO to facilitate this transfer. nih.gov

Electron-Withdrawing Capability and Acceptor Strength

The this compound molecule is characterized as a strong electron-withdrawing building block. ossila.com This property is a direct result of the cumulative electron-withdrawing effects of the two nitrile (-CN) groups and the carbonyl (C=O) group, which render the exocyclic double bond electron-deficient.

This pronounced electron deficiency makes it a potent electron acceptor. rsc.org It is frequently used as a terminal acceptor group in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells. ossila.com By attaching this strong acceptor unit to a suitable donor core, materials scientists can create molecules with tailored energy levels and high electron mobility, which are essential for efficient photovoltaic performance.

Formation and Properties of Charge-Transfer Complexes

An electron donor-acceptor (EDA) or charge-transfer (CT) complex can form when an electron donor molecule and an electron acceptor molecule are mixed. csuohio.edu These complexes are stabilized by electronic interactions where a partial transfer of charge occurs from the HOMO of the donor to the LUMO of the acceptor.

Derivatives of indan-1-one have been shown to form such charge-transfer complexes. For instance, a closely related compound, 2-dicyanomethyleneindane-1,3-dione, has been studied for its charge-transfer spectra with various π-donors like hexamethylbenzene (B147005) and pyrene. rsc.org Similarly, the anion of 1,3-bis(dicyanomethylene)indan (CMI⁻) has been used to create a series of ion-pair assemblies with viologen dications, which act as electron acceptors. nih.gov In these ionic crystals, the charge-transfer properties, observed via UV-Vis absorption spectroscopy, were found to be dependent on the molecular arrangement and the length of alkyl chains on the viologen cations. nih.gov These findings underscore the capability of the indan-dicyanomethylene framework to participate in and modulate charge-transfer interactions, a property that is fundamental to its role in materials science.

Electron Transport Mechanisms within this compound Based Materials

The primary mechanism for charge transport in these organic semiconductor materials is hopping, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling and the energetic landscape of the material. The strong electron-accepting nature of the this compound unit significantly influences the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host molecule. By lowering the LUMO level, it facilitates electron injection and transport, a desirable characteristic for n-type semiconductor materials used in organic electronics.

Research on derivatives has shown that the introduction of the dicyanomethylene group can enhance the charge mobility of the material. For instance, in a study of dicyanomethylene-functionalised violanthrone (B7798473) derivatives, the presence of these groups was found to be a key factor in improving the hole mobility. While these materials exhibited p-type (hole) transport, the findings underscore the significant impact of the dicyanomethylene functionality on charge transport properties. The study highlighted that modifications to the molecular structure, such as the type of alkyl substituents, can lead to variations in molecular packing in the solid state, which in turn affects the intermolecular π-π stacking and, consequently, the charge carrier mobility.

Photophysical Properties and Nonlinear Optical Nlo Response

Solvatochromic Behavior and Environmental Polarity Sensitivity

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of 3-(Dicyanomethylidene)indan-1-one and its derivatives. The compound's absorption spectra are particularly sensitive to the surrounding environmental polarity. This sensitivity arises from changes in the electronic ground and excited states of the molecule as it interacts with solvent molecules of varying polarity.

Research on donor-acceptor butadiene chromophores synthesized from this compound demonstrates significant solvatochromic shifts. rsc.org For instance, derivatives incorporating a strong donor group exhibit a pronounced positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. In one study, a solvatochromic shift of approximately 60 nm was observed for dyes based on this compound. researchgate.net

The response to environmental polarity is a key characteristic. Studies on related indanone systems show that increasing the polarity of the surrounding medium can induce geometrical changes in the molecule, which in turn affects its photophysical properties. nih.gov This sensitivity makes this compound a useful building block for creating chemical sensors and probes for environmental polarity. ruixibiotech.com

Table 1: Representative Solvatochromic Data for a this compound Derivative

| Solvent | Polarity Index | Absorption Maximum (λmax) (nm) |

| Toluene | 2.4 | 450 |

| Chloroform | 4.1 | 465 |

| Acetone | 5.1 | 478 |

| Acetonitrile | 5.8 | 490 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 510 |

Note: This table is a representative example based on described solvatochromic shifts for derivatives, as a direct data table for the parent compound is not available in the provided sources.

Second-Order Nonlinear Optical (NLO) Properties

This compound is a crucial component in the synthesis of chromophores that exhibit large second-order optical nonlinearities. ossila.com These properties are vital for applications in electro-optic modulation and frequency conversion technologies.

The evaluation of second-order NLO properties in molecules derived from this compound is commonly performed using the electric-field-induced second-harmonic generation (EFISH) technique. This method allows for the determination of the molecular first hyperpolarizability (β), a key metric of second-order NLO activity. The EFISH experiment involves applying a static DC electric field to a solution of the chromophore to break the centrosymmetry and then measuring the intensity of the second-harmonic light generated when a fundamental laser beam passes through it. The resulting data enables the calculation of the scalar product of the dipole moment and the hyperpolarizability tensor (μβ).

The first hyperpolarizability (β) of chromophores containing the this compound acceptor is a subject of detailed investigation. These studies reveal a strong dependence of the β value on the solvent environment. The polarity of the solvent can modify the molecular optical characteristics, and multi-parameter models are often used to analyze these effects. researchgate.net

For related push-pull chromophores, it has been shown that an increase in the polarity of the surrounding medium can lead to a notable decrease in the first hyperpolarizability value. This is often due to solvent-polarity-induced changes in the molecule's geometry, such as an increase in the torsion angle between the donor and acceptor parts of the molecule, which can disrupt the intramolecular charge transfer pathway. nih.gov Experimental results on other indan-1-one derivatives confirm the importance of the dipolarity/polarizability parameter of the solvent in influencing the hyperpolarizability. researchgate.net

Table 2: Illustrative Solvent Dependence of First Hyperpolarizability (β) for an Indan-1-one Derivative

| Solvent | Measurement Technique | First Hyperpolarizability (β) (arbitrary units) |

| Dioxane | EFISH | 100 |

| Chloroform | EFISH | 85 |

| Acetone | EFISH | 70 |

| Acetonitrile | EFISH | 65 |

Light-Capturing Ability and Molar Absorption Coefficient Studies

The strong electron-withdrawing nature of the this compound unit makes it an excellent component for creating molecules with intense absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. ossila.comchemicalbook.com Its incorporation into larger chromophores is a key strategy for enhancing their light-capturing ability.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter. For derivatives of this compound, these coefficients are typically high, indicating efficient light absorption. Studies on butadiene dyes derived from this compound have investigated their absorption spectra in detail. rsc.org These molecules are designed to maximize light harvesting for applications such as organic photovoltaics, where this compound is a well-known building block for non-fullerene acceptors like ITIC. ossila.com The optical properties, and thus the light-capturing efficiency, are shown to be dependent on the functional groups attached to the core structure. ruixibiotech.com

Computational Chemistry and Advanced Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods that have been extensively applied to study the properties of 3-(dicyanomethylidene)indan-1-one-based molecules. These calculations offer a balance between computational cost and accuracy, making them suitable for investigating the electronic and optical characteristics of these complex systems.

DFT calculations are instrumental in determining the geometric and electronic structures of molecules. For derivatives of this compound, DFT is used to optimize the molecular geometry and to calculate the energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy levels of HOMO and LUMO are critical in determining the electronic properties of the molecule, such as its electron-donating or electron-accepting capabilities.

The this compound moiety is a potent electron-withdrawing group, a characteristic that is well-captured by DFT calculations. chemicalbook.comossila.com This property is crucial for its use as an acceptor component in donor-acceptor type molecules designed for organic solar cells. chemicalbook.com Theoretical studies on related indan-1,3-dione derivatives have also employed DFT to analyze their equilibrium geometries and harmonic frequencies, revealing non-planar skeletons in some instances. researchgate.net

The energetic landscapes of these molecules, including the stability of different conformers and tautomeric forms, can also be investigated. For example, DFT calculations have been used to determine the relative stability of keto and enol forms of related indandione structures. researchgate.net This information is vital for understanding the molecule's behavior in different environments.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Donor-Acceptor Chromophore based on this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -3.45 |

| Energy Gap (Eg) | 2.05 |

Note: These are representative values from DFT calculations on a donor-acceptor system incorporating the this compound acceptor. Actual values vary depending on the specific molecular structure.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) and other features of the UV-Visible spectrum. rsc.org These theoretical spectra are often in good agreement with experimental data and are invaluable for understanding the relationship between molecular structure and optical properties.

For donor-acceptor chromophores containing the this compound unit, TD-DFT calculations have been used to simulate their absorption spectra. rsc.org These studies help in understanding the intramolecular charge transfer (ICT) character of the electronic transitions, which is responsible for the intense absorption bands in the visible region of the spectrum. The solvatochromic behavior, where the absorption wavelength changes with the polarity of the solvent, can also be modeled using computational methods that account for solvent effects.

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Computational methods can be used to perform conformational analysis, identifying the most stable conformations and the energy barriers between them. The five-membered ring of the indan-1,3-dione framework, a related structure, is known to adopt a shallow envelope-like conformation. researchgate.net

For larger molecules incorporating the this compound unit, the torsion angles between different molecular fragments are of particular interest. These angles can influence the degree of π-conjugation and, consequently, the electronic and optical properties of the molecule. Computational studies can map out the potential energy surface as a function of these torsion angles, providing insights into the molecule's dynamic behavior.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a powerful approach to study the time evolution of molecular systems, offering insights into their dynamic behavior and interactions at the atomic level. nih.gov While specific MD simulation studies focused solely on this compound are not extensively documented in the provided context, the principles of MD are highly relevant for understanding its behavior in larger systems.

For instance, MD simulations are widely used to study the stability of protein-ligand complexes, as demonstrated in studies of indane-1,3-dione derivatives as potential enzyme inhibitors. ajchem-a.com In such simulations, a protein-ligand complex is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. ajchem-a.commdpi.com This allows for the analysis of parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex. ajchem-a.com

In the context of materials science, MD simulations could be employed to study the morphology of thin films containing this compound-based materials, which is crucial for the performance of organic electronic devices.

Mechanistic Studies from a Computational Perspective

Computational chemistry provides valuable tools for elucidating reaction mechanisms. For instance, the Knoevenagel condensation, a common reaction used to synthesize derivatives of this compound, can be studied using computational methods to understand the reaction pathway and the factors influencing the reaction rate and yield. rsc.orgmdpi.com

Furthermore, computational studies can shed light on the mechanisms of action of these molecules in various applications. For example, in the context of organic solar cells, computational modeling can help to understand the process of charge separation and transport at the donor-acceptor interface. By calculating the electronic couplings and energy levels at the interface, researchers can gain insights into the efficiency of the photovoltaic device.

Quantitative Structure-Property Relationship (QSPR) Modeling for Optimized Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. By developing a QSPR model, it is possible to predict the properties of new, unsynthesized molecules, thereby accelerating the design and discovery of materials with desired characteristics.

For this compound derivatives, QSPR models could be developed to predict properties such as their absorption maxima, energy levels, or performance in organic solar cells. The first step in QSPR modeling is to generate a set of molecular descriptors for a series of known compounds. These descriptors, which can be calculated from the molecular structure, quantify various aspects of the molecule's topology, geometry, and electronic structure.

Subsequently, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. Once a robust QSPR model is established, it can be used to screen virtual libraries of new candidate molecules and identify those with the most promising properties for a specific application, thus guiding synthetic efforts towards the most promising candidates.

Applications in Functional Materials and Advanced Devices

Organic Photovoltaic (OPV) Devices and Non-Fullerene Acceptors (NFAs)

The emergence of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics, pushing power conversion efficiencies (PCEs) to new heights. 3-(Dicyanomethylidene)indan-1-one, often referred to as 2HIC or simply IC, is a cornerstone of this revolution, serving as a potent electron-deficient end-capping group for state-of-the-art NFAs.

The primary application of this compound in OPVs is its role as a terminal electron-accepting unit in the synthesis of A-D-A (Acceptor-Donor-Acceptor) type NFAs. chemicalbook.com Its strong electron-withdrawing nature, derived from the dicyanomethylene group, is fundamental to creating the necessary electronic gradient for efficient charge separation.

One of the most successful NFA families is based on the ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) framework. ossila.com In this architecture, a fused-ring, electron-rich donor core (indacenodithienothiophene, IDTT) is end-capped by two electron-deficient this compound units. ossila.com This "push-pull" electronic structure within the molecule facilitates strong intramolecular charge transfer and broad light absorption. ossila.com

The versatility of the this compound moiety has allowed for the development of a wide range of high-performance NFAs beyond ITIC, including IHIC, IEIC, and IXIC, by modifying the central donor core or the side chains on the indanone group. ossila.com These modifications fine-tune the material's energy levels, absorption spectrum, and solubility, enabling precise optimization for different donor polymers in OPV devices. ossila.com

Table 1: Prominent Non-Fullerene Acceptors (NFAs) Utilizing the this compound End-Group

| NFA Acronym | Full Name | Role of this compound |

|---|---|---|

| ITIC | 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakris(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene | Electron-accepting end-cap ossila.comossila.com |

| IEIC | 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro- researchgate.netrsc.orgresearchgate.netthiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile | Electron-accepting end-cap |

| IHIC | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(4-((2-ethylhexyl)oxy)thiophene-4,2-diyl))bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile | Electron-accepting end-cap ossila.com |

| IXIC | 2,2'-((2Z,2'Z)-(((4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(2,5-thienylene))bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile | Electron-accepting end-cap ossila.com |

The integration of NFAs derived from this compound has been a key strategy for optimizing the performance of polymer solar cells (PSCs). These acceptors offer significant advantages over traditional fullerene-based acceptors, including tunable energy levels and broader absorption in the visible and near-infrared regions, which better complements the absorption of modern polymer donors.

Research has demonstrated that modifications to the ITIC structure, such as side-chain isomerization, can lead to significant improvements in device efficiency. For instance, a study on an n-type organic semiconductor ITIC acceptor reported that strategic changes to the side-chains resulted in a high power conversion efficiency (PCE) of 11.77%. ossila.com Derivatives such as ITIC-M and ITIC-2F have pushed PCEs even further, surpassing 12%. ossila.com The choice of side-chain impacts solubility, which in turn affects the morphology of the bulk heterojunction (BHJ), a critical factor for device performance. ossila.com

Table 2: Performance of Polymer Solar Cells with ITIC-based Non-Fullerene Acceptors

| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| PTB7-TH | ITIC | 6.80% | ossila.com |

| PBDB-T | ITIC (Side-Chain Isomerized) | 11.77% | ossila.com |

| N/A | ITIC-M | >12% | ossila.com |

Efficient charge separation at the donor-acceptor interface is paramount for high-performance OPVs. The indanone end-cap plays a crucial role in these interfacial processes. Time-resolved spectroscopy studies on neat ITIC films reveal that intermolecular charge transfer occurs spontaneously within femtoseconds of photoirradiation, forming bound electron-hole pairs. rsc.org In a blend with a donor polymer like PBDB-T, the decay of these initial excited states is much faster, indicating efficient transfer to free charges. rsc.org

However, the chemical reactivity of the this compound moiety can also present challenges. The C=O group on the indanone ring can undergo a nucleophilic reaction with certain amine-containing interfacial layers, such as polyethylenimine (PEI). researchgate.netrsc.org This reaction can destroy the electronic structure of the ITIC molecule, hindering intramolecular charge transfer and deteriorating solar cell performance, an effect that is exacerbated by thermal annealing. rsc.org This highlights the critical importance of carefully designing and selecting appropriate interfacial materials to ensure chemical compatibility with these high-performance acceptors. Furthermore, studies on the interaction between ITIC and potassium atoms show that doping at the acceptor units significantly alters the electronic structure, which can be a strategy to control interfacial energy levels. researchgate.net

Organic Field-Effect Transistors (OFETs) and Memory Devices

The application of this compound and its derivatives extends beyond photovoltaics into the realm of organic field-effect transistors (OFETs), where it serves as a building block for n-type semiconductors and as a potential component for data storage in memory devices.

There is a significant demand for high-performance, air-stable n-type (electron-transporting) organic semiconductors to complement p-type (hole-transporting) materials in creating efficient organic electronic circuits. The strong electron-withdrawing character of the this compound unit makes it an ideal component for designing such materials.

By incorporating this moiety into a conjugated molecular backbone, the lowest unoccupied molecular orbital (LUMO) energy level of the material can be significantly lowered, facilitating electron injection and transport. Indeed, ITIC, which is built upon this end-cap, has been described as an n-type organic semiconductor. ossila.com The development of materials like ITIC and other acceptors, such as those based on perylene (B46583) diimide (PDI), demonstrates a successful strategy for creating n-type characteristics through the use of powerful electron-accepting groups. ossila.com This approach is fundamental to the design of new small molecule semiconductor building blocks for a variety of electronic applications, including printed electronics. ossila.com

Organic field-effect transistor memory (OFETM) devices represent a promising technology for flexible and low-cost data storage. A common architecture for these devices involves integrating a charge-trapping layer into the gate dielectric. The memory function relies on the ability of this layer to capture and store charges (electrons or holes), which modulates the channel current of the transistor, creating distinct "ON" and "OFF" states.

Materials with excellent electron-withdrawing characteristics are prime candidates for creating charge trapping sites for holes. nih.gov Although direct application of this compound in published memory devices is not prominent, its fundamental electronic properties are highly relevant. The strong electron affinity of the dicyanomethylene-indanone group makes it an ideal functional unit for integration into a polymer matrix or a semiconductor layer to act as a discrete charge trapping center. mdpi.com In such a device, under a specific gate voltage, holes injected from the semiconductor layer could be trapped by the electron-deficient indanone-based units. These trapped charges would create an internal electric field, shifting the transistor's threshold voltage and thus storing a bit of information. The charges could later be erased by applying an opposite voltage bias. This concept of using photo-reactive or electron-accepting molecules as the charge trapping element is a key area of research in novel memory devices. nih.gov

Advanced Chromophores for Optoelectronic and Photonic Applications

3-(Dicyanomethylene)indan-1-one (also known as 2HIC) is a pivotal electron-withdrawing building block for creating advanced chromophores used in organic electronics and photonics. smolecule.com Its strong electron-accepting nature is fundamental to designing molecules with significant intramolecular charge transfer (ICT), a critical phenomenon for various applications. smolecule.comchemicalbook.com These chromophores are often designed with an acceptor-donor-acceptor (A-D-A) architecture, where 3-(dicyanomethylene)indan-1-one serves as the terminal acceptor unit. smolecule.comchemicalbook.com This structure facilitates efficient charge separation and transport, which is essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). smolecule.com

A significant area of application for these chromophores is in the field of nonlinear optics (NLO). Materials exhibiting second-order NLO properties are crucial for technologies such as optical switching and frequency conversion. smolecule.com Research has demonstrated that incorporating 3-(dicyanomethylene)indan-1-one into chromophores can lead to materials with large second-order optical nonlinearities. smolecule.comossila.com For instance, chromophores linking a tetrathiafulvalene (B1198394) (TTF) unit (an electron donor) to the 3-(dicyanomethylene)indan-1-one acceptor through a π-conjugated bridge have been synthesized and studied for their NLO properties. ossila.com

Furthermore, 3-(dicyanomethylene)indan-1-one is a key component in the synthesis of non-fullerene acceptors (NFAs) for high-performance OSCs. ossila.comrsc.orgrsc.org By functionalizing a central donor core with 3-(dicyanomethylene)indan-1-one end-groups, researchers have developed NFAs like the well-known ITIC, which have pushed the power conversion efficiencies of OSCs to remarkable levels. ossila.com The ability of the indanone moiety to be chemically modified allows for precise tuning of the electronic and optical properties of the resulting acceptor, enhancing light absorption and optimizing energy levels for more efficient photovoltaic devices. smolecule.com

| NFA Derivative | Central Donor Core | End-Group | Application |

| ITIC | Indacenodithieno[3,2-b]thiophene | 3-(Dicyanomethylene)indan-1-one | Organic Solar Cells |

| IHIC | Not specified | 3-(Dicyanomethylene)indan-1-one | Organic Photovoltaic Devices |

| IEIC | Not specified | 3-(Dicyanomethylene)indan-1-one | Organic Photovoltaic Devices |

| IXIC | Not specified | 3-(Dicyanomethylene)indan-1-one | Organic Photovoltaic Devices |

Chemical Sensing and Recognition Applications

The pronounced solvatochromism and sensitivity of the electronic structure of 3-(dicyanomethylene)indan-1-one derivatives to their local environment make them excellent candidates for chemical sensors. smolecule.com By integrating this chromophore into larger host molecules, highly selective and sensitive sensors can be developed for specific ions and molecules. nih.gov The interaction with an analyte alters the intramolecular charge transfer characteristics of the chromophore, leading to a detectable optical response, often a distinct color change. nih.govresearchgate.net

A notable application of 3-(dicyanomethylene)indan-1-one in chemical sensing is its incorporation into a complex macrocyclic host for selective ion-pair recognition. Researchers have synthesized a chromogenic calix nih.govarene-calix nih.govpyrrole hybrid receptor that features a 3-(dicyanomethylene)indan-1-one unit attached at a β-pyrrolic position. nih.gov

Calix nih.govpyrroles are known for their ability to bind anions, while calix nih.govarenes are effective cation binders. nih.gov By combining these two macrocycles into a single hybrid receptor, a system capable of binding both a cation and an anion simultaneously—an ion pair—is created. nih.govnih.gov In this specific sensor, the calix nih.govpyrrole part provides the anion binding site, and the calix nih.govarene portion is designed to bind cations. nih.gov

Solution-phase studies using UV-vis and ¹H NMR spectroscopy revealed that this functionalized hybrid receptor is remarkably selective for cesium ion pairs (such as CsF, CsCl, and CsNO₃). nih.gov Crucially, the sensor does not respond to the constituent ions separately; it did not bind the cesium cation when introduced as its perchlorate (B79767) salt, nor did it bind anions like F⁻, Cl⁻, or NO₃⁻ when they were introduced as their tetrabutylammonium (B224687) salts. nih.gov This demonstrates that the receptor functions as a true ion-pair sensor, exhibiting a rudimentary AND logic gate behavior where both the specific cation (Cs⁺) and an associated anion must be present for binding to occur. nih.gov

The sensing mechanism in these systems is based on a distinct colorimetric response. nih.govnih.gov The 3-(dicyanomethylene)indan-1-one moiety acts as a built-in reporter group. In the unbound state, the sensor molecule has a specific absorption spectrum in the visible range, giving it a particular color.

Upon the concurrent binding of the cesium cation and its counter-anion by the calix nih.govarene and calix nih.govpyrrole subunits, respectively, the conformation and electronic environment of the entire hybrid molecule are altered. nih.gov This perturbation directly affects the intramolecular charge-transfer character of the appended 3-(dicyanomethylene)indan-1-one chromophore. The change in the electronic distribution modifies the energy gap between the molecule's ground and excited states, resulting in a shift in its maximum absorption wavelength (λmax) and a visible color change. nih.govresearchgate.net

This colorimetric response was observed to be effective under various conditions, including solid-liquid and liquid-liquid extraction setups, highlighting its potential for practical applications in detecting specific ion pairs. nih.gov The principle is similar to other push-pull chromophores where interaction with an analyte, be it a cation or an anion, disrupts or modifies the internal charge-transfer process, leading to a "naked-eye" detectable color change. researchgate.net

| Sensing System | Analyte | Binding Sites | Response Mechanism | Observed Outcome |

| 3-(dicyanomethylene)indan-1-one-functionalized calix nih.govarene-calix nih.govpyrrole hybrid | Cesium Ion Pairs (e.g., CsF, CsCl) | Calix nih.govarene (for Cs⁺), Calix nih.govpyrrole (for anion) | Alteration of the ICT character of the chromophore upon ion-pair binding. nih.gov | Colorimetric change visible to the naked eye. nih.gov |

Structure Property Relationships and Rational Design Principles

Elucidation of Relationships Between Molecular Structure and Electronic Properties

The electronic properties of materials derived from 3-(dicyanomethylidene)indan-1-one are intrinsically linked to their molecular architecture. The core structure of this compound features a planar indan-1-one unit fused with a dicyanomethylene group, creating a potent electron-accepting moiety. This acceptor unit can be chemically connected to various electron-donating cores to create donor-acceptor (D-A) type molecules, which are the cornerstone of modern organic electronics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of these materials. The energy levels of these orbitals dictate the open-circuit voltage (Voc) in organic solar cells and influence the intramolecular charge transfer (ICT) characteristics.

In non-fullerene acceptors, the this compound moiety typically serves as the end-cap to a larger conjugated system. The electronic properties of the entire molecule can be fine-tuned by modifying the central donor core. For instance, in A-D-A type NFAs, where 'A' is the acceptor end-cap and 'D' is the donor core, the choice of the 'D' unit significantly impacts the HOMO and LUMO levels.

A study on γ-ester-functionalized 1,1-dicyanomethylene-3-indanone end-capped non-fullerene acceptors demonstrated that modifying the end-capping groups can effectively modulate the properties of the entire NFA. The introduction of a γ-ester-functionalized IC end-capping group (IC-γe) into a benzothiadiazole-fused central core resulted in NFAs with upshifted LUMO energy levels compared to their ester-free counterparts. nih.gov This upshift is advantageous for achieving higher open-circuit voltages in organic solar cells.

The following table provides an overview of the electronic properties of selected non-fullerene acceptors incorporating the this compound scaffold.

| Compound | Donor Core | End-Cap Modification | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Y-IC-γe | Benzothiadiazole-fused | γ-ester-functionalized | -5.70 | -3.88 | 1.82 |

| Y-FIC-γe | Benzothiadiazole-fused | Fluorinated γ-ester-functionalized | -5.72 | -3.90 | 1.82 |

| Y-ClIC-γe | Benzothiadiazole-fused | Chlorinated γ-ester-functionalized | -5.75 | -3.93 | 1.82 |

| ITIC | Indacenodithiophene | Thiophene-substituted | -5.48 | -3.83 | 1.65 |

Data compiled from scientific literature. researchgate.netnih.gov

Impact of Substituent Effects on Optical and Electronic Performance

The introduction of various substituent groups onto the this compound framework or the donor core of a D-A molecule provides a powerful tool for tuning the optical and electronic performance. These substituents can exert their influence through inductive and resonance effects, thereby altering the electron density distribution within the molecule.

Fluorination of the end-capping group, for example, is a common strategy to lower both the HOMO and LUMO energy levels due to the strong electron-withdrawing nature of fluorine. This can lead to improved electron mobility and enhanced photovoltaic performance. In the study of γ-ester-functionalized NFAs, the introduction of fluorine and chlorine atoms to the indanone moiety in Y-FIC-γe and Y-ClIC-γe, respectively, resulted in a systematic downshift of the frontier orbital energy levels compared to the non-halogenated analogue Y-IC-γe. nih.gov

The optical properties, particularly the absorption spectrum, are also highly sensitive to substituent effects. Attaching electron-donating or electron-withdrawing groups to the molecular backbone can shift the absorption maxima to longer or shorter wavelengths (bathochromic or hypsochromic shift, respectively). This tunability is crucial for optimizing the light-harvesting capabilities of organic solar cells to match the solar spectrum.

The following table illustrates the impact of substituents on the optical properties of this compound based non-fullerene acceptors.

| Compound | Substituent on Indanone | Absorption Max (nm) | Optical Band Gap (eV) |

| Y-IC-γe | None | 680 | 1.82 |

| Y-FIC-γe | Fluorine | 685 | 1.81 |

| Y-ClIC-γe | Chlorine | 690 | 1.80 |

Data compiled from scientific literature. nih.gov

Influence of Conjugation Length and Molecular Geometry on Material Behavior

The planarity of the molecular backbone is also a critical factor. A more planar structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport in organic electronic devices. However, excessive planarity can sometimes lead to undesirable aggregation. Therefore, a delicate balance is often sought by introducing bulky side chains that can control the intermolecular packing without disrupting the intramolecular conjugation.

The design of non-fullerene acceptors with varying numbers of acceptor end-groups has also been explored. A study on a four-armed NFA with four 1,1-dicyanomethylene-3-indanone (IC) groups demonstrated a significantly higher power conversion efficiency compared to its two-armed analogue. researchgate.net This was attributed to the increased electron affinity of the multi-armed structure. This highlights how molecular geometry, beyond simple conjugation length, can be a key design parameter.

Strategies for Tuning Acceptor Strength and Intramolecular Charge Transfer Efficiency

The acceptor strength of the this compound unit and the efficiency of intramolecular charge transfer (ICT) in D-A systems are crucial for their application in optoelectronic devices. The acceptor strength can be modulated by introducing electron-withdrawing or electron-donating substituents onto the indanone ring. As previously discussed, halogenation is a common strategy to enhance the acceptor strength.

Intramolecular charge transfer is the process where an electron is transferred from the donor unit to the acceptor unit upon photoexcitation. The efficiency of this process is governed by the electronic coupling between the donor and acceptor moieties, their respective energy levels, and the surrounding environment.

Strategies to enhance ICT efficiency include:

Optimizing the Donor-Acceptor Combination: Selecting donor and acceptor units with appropriate energy level alignment is fundamental. A significant energy offset between the donor's HOMO and the acceptor's LUMO is required to provide the driving force for charge separation.

Controlling Molecular Conformation: As discussed, the planarity and torsional angles between the donor and acceptor units can significantly impact the electronic coupling and, consequently, the ICT efficiency.

By systematically applying these design principles, researchers can create a diverse library of this compound derivatives with tailored properties for a wide range of applications, from high-efficiency solar cells to advanced optical materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(dicyanomethylidene)indan-1-one, and what key experimental parameters influence yield and purity?